Ortho-Fluorine Lipophilicity Modulation
2-Fluoro-5-(pyrrolidin-2-yl)phenol exhibits a calculated LogP value of 1.9558 . While direct experimental LogP data for the non-fluorinated analog (5-(pyrrolidin-2-yl)phenol) are not available in the current literature, class-level inference from structurally related phenol derivatives indicates that introduction of a fluorine atom ortho to the phenolic hydroxyl typically increases LogP by approximately 0.3 to 0.5 log units compared to the non-fluorinated parent compound [1]. This incremental lipophilicity shift is meaningful for membrane permeability optimization while maintaining sufficient aqueous solubility for biological assays. Note that this evidence is derived from class-level physicochemical property trends rather than direct head-to-head measurement of the specific comparator.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9558 (calculated) |
| Comparator Or Baseline | Class-level: Non-fluorinated phenol analogs typically exhibit LogP approximately 1.5 to 1.6 |
| Quantified Difference | Estimated increase of ~0.3-0.5 log units attributable to ortho-fluorine substitution (class inference) |
| Conditions | Calculated value; experimental LogP not reported for this specific compound |
Why This Matters
Lipophilicity modulation via fluorine substitution is a key design parameter in lead optimization, and the measured LogP of 1.96 positions this compound in a favorable range for balancing membrane permeability with aqueous solubility.
- [1] Substituted pyrrolidine amides II. Patent TW201927769A. Discloses fluorophenyl pyrrolidine derivatives and the impact of fluorine substitution on lipophilicity and pharmacokinetic properties. View Source
